1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea
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Description
1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound is also known as TAK-659 and belongs to the class of urea derivatives.
Scientific Research Applications
Anticancer Potential
Research into the anticancer applications of urea derivatives, including those similar to the specified compound, has demonstrated promising results. For example, 1-aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells, revealing significant anticancer activity. These compounds, including methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate and 4-butyl[3-(2-chloroethyl)ureido]benzene, showed comparable or superior cytotoxicity to chlorambucil, a known anticancer agent, highlighting their potential as novel antineoplastic agents (Gaudreault et al., 1988).
Environmental Remediation
In the field of environmental remediation, the degradation of antimicrobials like triclosan and triclocarban using electro-Fenton systems has been studied. The research found that hydroxyl radicals generated in the electro-Fenton process effectively degrade these antimicrobials, transforming them into less harmful substances. This indicates the utility of related urea compounds in enhancing the efficiency of environmental decontamination processes (Sirés et al., 2007).
Material Science
In material science, the crystal structure analysis of similar urea compounds has provided insights into their potential applications. For instance, the crystal structure of pencycuron, a urea fungicide closely related to the specified compound, reveals how its molecular conformation contributes to its fungicidal properties. Such analyses are crucial for the design and development of new materials with enhanced performance (Kang et al., 2015).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-10-6-14(7-11-17)12-21-18(23)22-13-19(24,16-8-9-16)15-4-2-1-3-5-15/h1-7,10-11,16,24H,8-9,12-13H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITNZSIESUJFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NCC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea |
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